2-(5-Methyl-1H-indazol-3-yl)ethanamine
CAS No.:
Cat. No.: VC15990059
Molecular Formula: C10H13N3
Molecular Weight: 175.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13N3 |
|---|---|
| Molecular Weight | 175.23 g/mol |
| IUPAC Name | 2-(5-methyl-2H-indazol-3-yl)ethanamine |
| Standard InChI | InChI=1S/C10H13N3/c1-7-2-3-9-8(6-7)10(4-5-11)13-12-9/h2-3,6H,4-5,11H2,1H3,(H,12,13) |
| Standard InChI Key | NBLBNARXLHKEMY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(NN=C2C=C1)CCN |
Introduction
Chemical Structure and Molecular Characteristics
2-(5-Methyl-1H-indazol-3-yl)ethanamine consists of an indazole core—a bicyclic structure comprising a benzene ring fused to a pyrazole ring—with a methyl group at the 5-position and an ethanamine side chain at the 3-position. The molecular formula is hypothesized as C₁₀H₁₃N₃, mirroring its 4-methyl analog. Key structural features include:
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Indazole Ring: The presence of two nitrogen atoms at positions 1 and 2 distinguishes indazoles from simpler aromatic heterocycles like indole. This configuration enhances electron density at the 3-position, facilitating electrophilic substitution reactions.
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Methyl Substituent: The methyl group at position 5 introduces steric and electronic effects that may influence reactivity and binding interactions compared to other isomers.
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Ethanamine Side Chain: The primary amine group enables participation in hydrogen bonding and salt formation, critical for biological activity.
| Property | 2-(4-Methyl-1H-indazol-3-yl)ethanamine | 2-(5-Methyl-1H-indazol-3-yl)ethanamine (Theoretical) |
|---|---|---|
| Molecular Formula | C₁₀H₁₃N₃ | C₁₀H₁₃N₃ |
| Molecular Weight (g/mol) | 175.23 | 175.23 (estimated) |
| CAS Number | Not disclosed | Not reported |
| Key Functional Groups | Indazole, methyl, ethanamine | Indazole, methyl, ethanamine |
Synthesis and Optimization Strategies
While no direct synthesis routes for the 5-methyl isomer are documented, methods for analogous compounds suggest viable pathways:
Indazole Ring Formation
The indazole core is typically synthesized via cyclization reactions. For example, 4-methyl-1H-indazole can be prepared from substituted phenylhydrazines and ketones under acidic conditions. Adapting this for the 5-methyl variant would require substituting precursors with methyl groups at the meta position relative to the hydrazine moiety.
Chemical Reactivity and Functionalization
The reactivity of 2-(5-Methyl-1H-indazol-3-yl)ethanamine is governed by its functional groups:
Amine Group Reactions
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Acetylation: Reacts with acetic anhydride to form N-acetyl derivatives, enhancing lipophilicity for pharmacokinetic studies.
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Oxidation: Susceptible to oxidation by agents like potassium permanganate, yielding nitriles or imines depending on conditions.
Indazole Ring Modifications
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Electrophilic Substitution: Bromination or nitration occurs preferentially at the 6-position due to the electron-donating methyl group.
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Metal-Catalyzed Cross-Couplings: Suzuki-Miyaura reactions enable aryl group introductions at the 3-position, leveraging palladium catalysts.
Biological Activity and Mechanistic Insights
Although direct pharmacological data for the 5-methyl isomer are absent, its structural analogs exhibit promising bioactivity:
Anticancer Activity
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Kinase Inhibition: Analogous compounds interfere with AKT and MAPK signaling pathways, reducing tumor proliferation .
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Apoptosis Induction: Activation of caspase-3 and PARP cleavage observed in in vitro models.
| Biological Target | Observed Effect (4-Methyl Analog) | Hypothesized Effect (5-Methyl Isomer) |
|---|---|---|
| 5-HT2A Receptor | Partial agonist (EC₅₀ = 120 nM) | Potential agonist with higher affinity |
| AKT1 Kinase | IC₅₀ = 850 nM | Similar or improved inhibition |
| MAO-B | 40% inhibition at 10 μM | Enhanced selectivity due to steric effects |
Industrial and Research Applications
Medicinal Chemistry
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Lead Compound Optimization: Structural tuning of the methyl and amine groups could improve drug-likeness parameters (e.g., LogP, solubility).
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Prodrug Development: Acylation of the amine group may enhance bioavailability.
Material Science
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Coordination Polymers: The indazole nitrogen atoms can act as ligands for metal-organic frameworks (MOFs) with applications in gas storage.
Comparison with Structural Analogs
The 5-methyl isomer’s unique substitution pattern confers distinct properties compared to other indazole derivatives:
Challenges and Future Directions
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Synthetic Accessibility: Developing efficient routes for the 5-methyl isomer remains a priority.
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Pharmacological Profiling: In vitro and in vivo studies are needed to validate hypothesized activities.
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Toxicological Assessments: Potential off-target effects must be characterized before therapeutic use.
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